![molecular formula C16H7Br3O3 B288002 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential medical applications.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in various physiological processes.
Biochemical and Physiological Effects:
6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione has been shown to have various biochemical and physiological effects. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione in lab experiments include its unique chemical properties and potential applications in various research studies. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential medical applications.
Zukünftige Richtungen
There are several future directions for research on 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione. These include further investigation of its mechanism of action, potential medical applications, and toxicity. Additionally, research on the synthesis of this compound may lead to the development of new and improved methods for its production. Overall, further research on this compound has the potential to lead to significant advancements in the field of scientific research.
Synthesemethoden
The synthesis of 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione involves several steps. The first step involves the reaction of 2-bromobenzaldehyde with malonic acid in the presence of a catalyst to form 2-bromo-3-phenylpropanoic acid. The second step involves the reaction of 2-bromo-3-phenylpropanoic acid with 2,3-dibromobutane in the presence of a base to form 6,8-dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential medical applications.
Eigenschaften
Produktname |
6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione |
---|---|
Molekularformel |
C16H7Br3O3 |
Molekulargewicht |
486.9 g/mol |
IUPAC-Name |
6,8-dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione |
InChI |
InChI=1S/C16H7Br3O3/c17-8-5-10-13(20)7-14(9-3-1-2-4-11(9)18)22-16(10)15(21)12(19)6-8/h1-7H |
InChI-Schlüssel |
GCEGIZUEDVGCHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.